

Application Notes and Protocols for the Synthesis of (Difluoromethylnicotinic)indanyl Carboxamides

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Compound of Interest

Compound Name: 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Cat. No.: B057493

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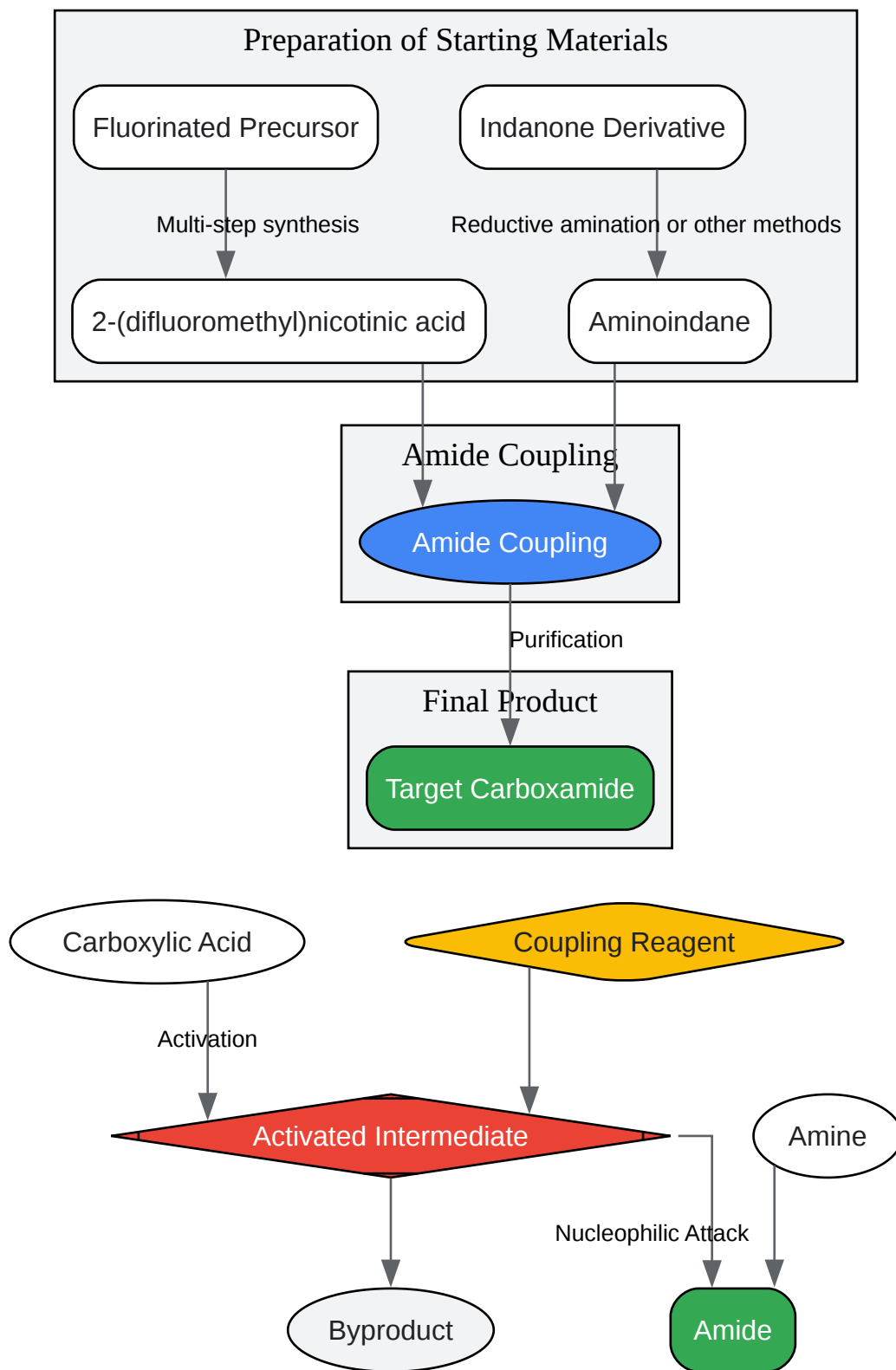
Introduction: The Significance of (Difluoromethylnicotinic)indanyl Carboxamides in Modern Drug Discovery

(Difluoromethylnicotinic)indanyl carboxamides represent a class of compounds with significant potential in medicinal chemistry. The nicotinamide core is a well-established pharmacophore found in numerous biologically active molecules and pharmaceuticals.[1][2] The introduction of a difluoromethyl group can substantially modulate the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved membrane permeability.[3] Coupled with the structurally diverse and biologically relevant indanyl moiety, these carboxamides are attractive targets for the development of novel therapeutics. This document provides a comprehensive, field-proven protocol for the synthesis of (difluoromethylnicotinic)indanyl carboxamides, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Synthetic Strategy Overview

The synthesis of (difluoromethylnicotinic)indanyl carboxamides is conceptually straightforward, relying on the robust and widely utilized amide bond formation reaction.[4] The overall strategy

involves the coupling of two key building blocks: 2-(difluoromethyl)nicotinic acid and a suitable aminoindane derivative. The general synthetic scheme is depicted below.



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References

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